3-(Benzothiazol-2-ylamino)-2-thioxo-1,3-dihydroquinazolin-4-one
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Overview
Description
3-[(1,3-benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a benzothiazole moiety fused with a tetrahydroquinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:
Condensation Reactions: Using 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions.
Cyclization Reactions: Involving thioamide or carbon dioxide as raw materials.
Industrial Production Methods
Industrial production methods for this compound often employ one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
3-[(1,3-benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1,3-benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzenethiol derivatives
- Benzothiazole-phthalimide hybrids
- Substituted quinazolinones
Uniqueness
3-[(1,3-benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its unique combination of a benzothiazole moiety with a tetrahydroquinazolinone structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10N4OS2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10N4OS2/c20-13-9-5-1-2-6-10(9)17-15(21)19(13)18-14-16-11-7-3-4-8-12(11)22-14/h1-8H,(H,16,18)(H,17,21) |
InChI Key |
NCYOSVZOBWRTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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